



High-Performance Liquid Chromatography (HPLC) Method for the Determination of **Pirprofen**

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Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **Pirprofen** in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

Pirprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Accurate and reliable analytical methods are crucial for its quantification in drug development and quality control processes. This application note describes a robust RP-HPLC method for the determination of **Pirprofen**.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of Pirprofen.

Materials and Reagents

- Pirprofen reference standard
- Acetonitrile (HPLC grade)



- Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Methanol (HPLC grade)

Equipment

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Analytical balance
- pH meter
- Sonicator
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Preparation of Solutions

- Phosphate Buffer (0.05 M, pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 with orthophosphoric acid.
- Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.[1] Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.
- Standard Stock Solution (100 μg/mL): Accurately weigh about 10 mg of **Pirprofen** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.



• Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range.

Sample Preparation

• For Pharmaceutical Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of **Pirprofen** into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to achieve a final concentration within the calibration range.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **Pirprofen**:

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: 0.05 M KH ₂ PO ₄ buffer (pH 3.5) (60:40, v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	272 nm[2]
Injection Volume	20 μL
Column Temperature	Ambient

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for a **Pirprofen** HPLC assay.



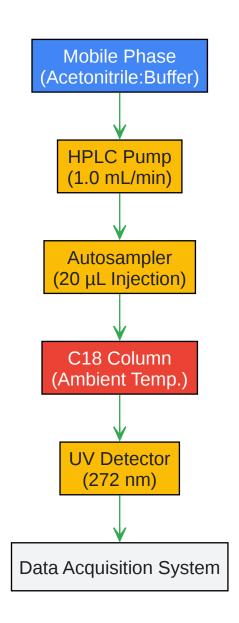
Validation Parameter	Typical Results
Linearity (Concentration Range)	0.1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	~0.03 μg/mL[1]
Limit of Quantification (LOQ)	~0.10 μg/mL[1]

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for the HPLC analysis of a **Pirprofen** tablet sample.







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